2-(2-Chloro-6-methylpyridin-4-YL)acetic acid
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Overview
Description
2-(2-Chloro-6-methylpyridin-4-YL)acetic acid is a chemical compound with the molecular formula C8H8ClNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-methylpyridin-4-YL)acetic acid typically involves the chlorination of 6-methylpyridine followed by the introduction of an acetic acid moiety. One common method involves the reaction of 6-methylpyridine with chlorine gas in the presence of a catalyst to form 2-chloro-6-methylpyridine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and subsequent reactions in controlled environments to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-methylpyridin-4-YL)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(2-Chloro-6-methylpyridin-4-YL)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-methylpyridin-4-YL)acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Chloro-5-methylpyridin-3-yl)acetic acid
- (2-Chloro-6-methylpyridin-4-yl)boronic acid
Uniqueness
2-(2-Chloro-6-methylpyridin-4-YL)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H8ClNO2 |
---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
2-(2-chloro-6-methylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H8ClNO2/c1-5-2-6(4-8(11)12)3-7(9)10-5/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
OVPWURAPNLEFOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)CC(=O)O |
Origin of Product |
United States |
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